molecular formula C11H14Cl2N2O3 B1424649 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1220037-73-9

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Cat. No.: B1424649
CAS No.: 1220037-73-9
M. Wt: 293.14 g/mol
InChI Key: GVXXPVSVLGSBKR-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O3. It is known for its unique structure, which includes a piperidine ring substituted with a 2-chloro-4-nitrophenoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-amino-4-nitrophenoxy)piperidine hydrochloride.

Scientific Research Applications

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitrophenoxy)piperidine hydrochloride
  • 4-(4-Nitrophenoxy)piperidine hydrochloride

Uniqueness

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is unique due to the presence of both chloro and nitro substituents on the phenoxy group. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXXPVSVLGSBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-73-9
Record name Piperidine, 4-(2-chloro-4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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